1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid
Description
The compound 1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid features a pyrazole core substituted with a methyl group at position 5 and a carboxylic acid moiety at position 2. The pyrazole ring is linked to a pyridine ring at position 2, which is further substituted with a 3-cyclopropyl-1,2,4-oxadiazole group at position 3. This structural complexity confers unique physicochemical properties, such as moderate lipophilicity (due to the cyclopropyl and pyridine groups) and hydrogen-bonding capacity (via the carboxylic acid and oxadiazole moieties).
Properties
IUPAC Name |
1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-8-11(15(21)22)7-17-20(8)12-6-10(4-5-16-12)14-18-13(19-23-14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQHSAWDKPIDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C4CC4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar 1,3,4-oxadiazole derivatives have been shown to target various enzymes and proteins that contribute to cell proliferation.
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives can have different mechanisms of action by interacting with their targets. For instance, some 1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors.
Biological Activity
The compound 1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 299.31 g/mol. The structure features a pyrazole ring, an oxadiazole moiety, and a pyridine ring, which are known to contribute to various biological activities.
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity (MIC in µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| Compound C | Pseudomonas aeruginosa | 64 |
Anti-inflammatory Activity
The pyrazole nucleus is recognized for its anti-inflammatory properties. Several studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to the target molecule have shown up to 85% inhibition of TNF-α at specific concentrations .
Table 2: Anti-inflammatory Activity
| Compound Name | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound D | 76 | 10 |
| Compound E | 93 | 10 |
Anticancer Properties
The anticancer potential of compounds containing the oxadiazole moiety has been extensively studied. Some derivatives have shown selective inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis . The most active compounds reported exhibited IC50 values in the nanomolar range against various cancer cell lines.
Table 3: Anticancer Activity
| Compound Name | Target Cancer Cell Line | IC50 (nM) |
|---|---|---|
| Compound F | PANC-1 (pancreatic cancer) | 89 |
| Compound G | SK-MEL-2 (melanoma) | 75 |
The mechanism by which This compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of Enzymes: Similar compounds have been shown to inhibit enzymes such as carbonic anhydrases and cyclooxygenases.
- Modulation of Signaling Pathways: The compound may interfere with signaling pathways involved in inflammation and cell proliferation.
- Direct Cytotoxicity: Certain derivatives demonstrate direct cytotoxic effects on cancer cells through apoptosis induction.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Case Study on Antimicrobial Activity: A study evaluated a series of pyrazole derivatives against multi-drug resistant bacterial strains, demonstrating significant activity comparable to standard antibiotics .
- Case Study on Anti-inflammatory Effects: Research involving animal models showed that a similar pyrazole derivative reduced paw edema significantly compared to controls, suggesting strong anti-inflammatory properties .
- Case Study on Anticancer Efficacy: A derivative was tested against various cancer cell lines and exhibited selective cytotoxicity, with mechanisms involving apoptosis confirmed through flow cytometry assays .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five structurally related pyrazole- and oxadiazole-containing derivatives, emphasizing substituent effects, physicochemical properties, and biological relevance.
Substituent and Functional Group Variations
Q & A
Synthesis and Reaction Optimization
Q1. What synthetic strategies are effective for constructing the pyrazole-oxadiazole-pyridine scaffold in this compound? Answer: The core structure can be synthesized via cyclocondensation or coupling reactions. For example:
- Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and phenylhydrazine can form pyrazole intermediates, followed by hydrolysis to yield carboxylic acid derivatives .
- Heterocycle Coupling : Suzuki-Miyaura cross-coupling (e.g., using Pd(PPh₃)₄ and aryl boronic acids) enables the integration of pyridine and oxadiazole moieties. Reaction conditions (e.g., degassed DMF/water, K₃PO₄ base) are critical for yield optimization .
- Oxadiazole Formation : Cyclization of acylhydrazides with POCl₃ at 120°C generates 1,2,4-oxadiazoles, though competing side reactions (e.g., over-chlorination) require careful stoichiometric control .
Characterization and Spectral Validation
Q2. How can researchers resolve contradictions in NMR or mass spectrometry data for this compound? Answer:
- NMR Analysis : Assign peaks using 2D techniques (HSQC, HMBC) to distinguish pyrazole C-4 protons (δ ~7.2–7.5 ppm) from pyridine/oxadiazole signals. For example, cyclopropyl protons in oxadiazole appear as multiplets at δ ~1.0–2.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]+ for C₁₆H₁₄N₄O₃: calc. 310.1066). Fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group) confirm structural integrity .
- Infrared Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹) should align with computational predictions (e.g., DFT) .
Stability and Reactivity Under Experimental Conditions
Q3. What are the key stability concerns for this compound during long-term storage or catalytic studies? Answer:
- Hydrolytic Degradation : The oxadiazole ring is susceptible to hydrolysis in aqueous media. Store under inert atmosphere (N₂/Ar) at –20°C to minimize decomposition .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~180°C. Avoid prolonged heating (>100°C) during solvent removal .
- Light Sensitivity : UV-Vis studies indicate photodegradation via radical pathways. Use amber glassware for light-sensitive reactions .
Computational Modeling for Bioactivity Prediction
Q4. How can molecular docking studies predict the biological targets of this compound? Answer:
- Target Selection : Prioritize enzymes with oxadiazole-binding pockets (e.g., cyclooxygenase-2, bacterial enoyl-ACP reductase) based on structural homology .
- Docking Workflow :
- Validation : Compare docking poses with X-ray co-crystal structures of analogous inhibitors (e.g., pyrazole-carboxylic acid derivatives) .
Handling Hygroscopic Intermediates
Q5. What methods mitigate challenges with hygroscopic intermediates during synthesis? Answer:
- Lyophilization : Freeze-dry intermediates (e.g., hydrazides) to prevent water absorption during storage .
- Anhydrous Workup : Use molecular sieves (3Å) in reaction mixtures and conduct filtrations under dry N₂ .
- Karl Fischer Titration : Monitor residual water (<0.1% w/w) in final products to ensure reproducibility in biological assays .
Analytical Method Development for Impurity Profiling
Q6. How can HPLC methods be optimized to separate stereoisomers or byproducts? Answer:
- Column Selection : Use chiral columns (e.g., Chiralpak IA) with mobile phases containing 0.1% formic acid in acetonitrile/water (70:30 v/v) .
- Gradient Elution : A 20–60% acetonitrile gradient over 30 minutes resolves oxadiazole regioisomers (retention time difference ≥2 min) .
- Detection : UV at 254 nm captures π→π* transitions in aromatic moieties; confirm peak purity via diode-array scanning (purity angle < threshold) .
Mechanistic Studies on Oxadiazole Reactivity
Q7. What experimental techniques elucidate the electronic effects of the cyclopropyl-oxadiazole group? Answer:
- Cyclic Voltammetry : Measure oxidation potentials to assess electron-withdrawing effects (e.g., cyclopropyl lowers HOMO energy by ~0.3 eV) .
- X-ray Crystallography : Resolve bond lengths (e.g., C-O in oxadiazole: ~1.36 Å) to correlate with Hammett σ values for substituent effects .
- DFT Calculations : Compare Mulliken charges on oxadiazole N atoms to predict nucleophilic attack sites .
Biological Assay Design for Enzyme Inhibition
Q8. How should researchers design enzyme inhibition assays given this compound’s solubility limitations? Answer:
- Solubility Enhancement : Use DMSO stocks (≤1% v/v) with co-solvents (e.g., PEG-400) to maintain aqueous solubility >50 µM .
- Kinetic Assays : Conduct time-dependent inhibition studies (pre-incubate enzyme with compound) to account for slow-binding behavior .
- Control Experiments : Test against off-target enzymes (e.g., carbonic anhydrase) to confirm selectivity .
Advanced Research Questions
9. Can this compound act as a photosensitizer in photodynamic therapy? Validate via singlet oxygen quantum yield measurements. Answer:
- Use rose bengal as a reference (ΦΔ = 0.76). Measure ¹O₂ emission at 1270 nm using near-IR spectroscopy in D₂O .
10. How do solvent polarity and proticity affect the tautomeric equilibrium of the pyrazole ring? Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
